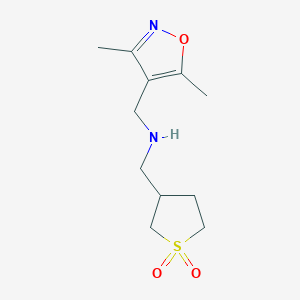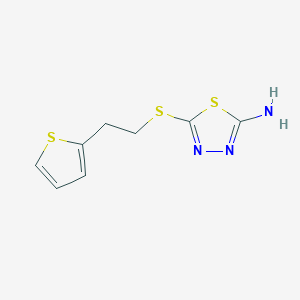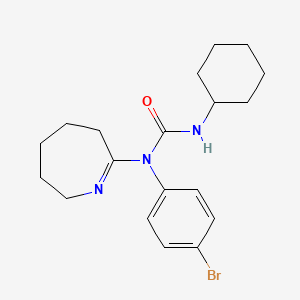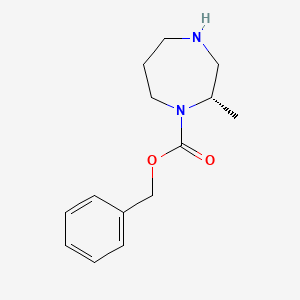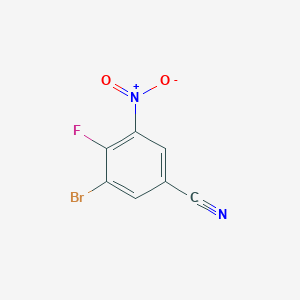
3-Bromo-4-fluoro-5-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-fluoro-5-nitrobenzonitrile is an organic compound with the molecular formula C7H2BrFN2O2 and a molecular weight of 245.01 g/mol . It is a derivative of benzonitrile, characterized by the presence of bromine, fluorine, and nitro functional groups on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-5-nitrobenzonitrile typically involves multiple steps. One common method starts with 4-fluorobenzonitrile, which undergoes bromination and nitration reactions. The bromination is usually carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The nitration is performed using a mixture of concentrated sulfuric acid and nitric acid at low temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-5-nitrobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in reactions such as Suzuki-Miyaura coupling, where boronic acids are used as reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in an organic solvent such as toluene or ethanol.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol or ethanol.
Major Products
Scientific Research Applications
3-Bromo-4-fluoro-5-nitrobenzonitrile is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.
Agrochemicals: Employed in the development of herbicides, insecticides, and fungicides.
Material Science: Utilized in the production of advanced materials, including polymers and dyes.
Biological Research: Serves as a building block for the synthesis of biologically active molecules and probes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-5-nitrobenzonitrile depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in pharmaceutical applications, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules. The bromine and fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-4-fluoro-5-nitrobenzonitrile is unique due to the combination of bromine, fluorine, and nitro groups on the benzene ring. This specific arrangement imparts distinct chemical reactivity and physical properties, making it a valuable intermediate in various synthetic pathways. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, which can be advantageous in drug design .
Properties
Molecular Formula |
C7H2BrFN2O2 |
|---|---|
Molecular Weight |
245.01 g/mol |
IUPAC Name |
3-bromo-4-fluoro-5-nitrobenzonitrile |
InChI |
InChI=1S/C7H2BrFN2O2/c8-5-1-4(3-10)2-6(7(5)9)11(12)13/h1-2H |
InChI Key |
ZHQURWKUKIQPOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


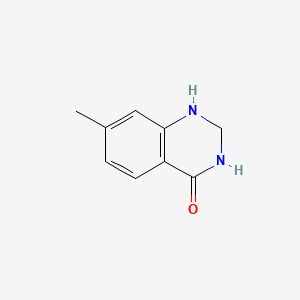
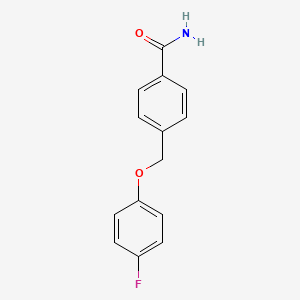
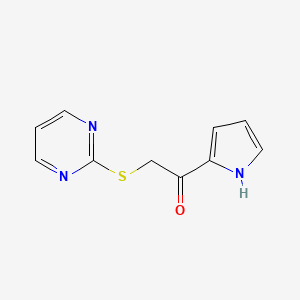
![(5AR,10bS)-9-nitro-2-phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14894766.png)
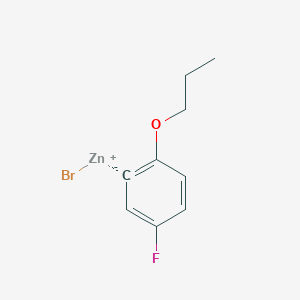
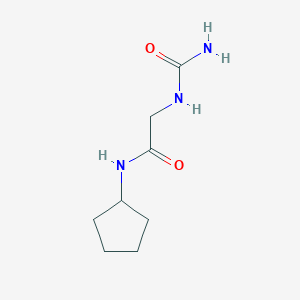

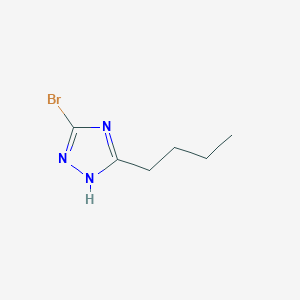
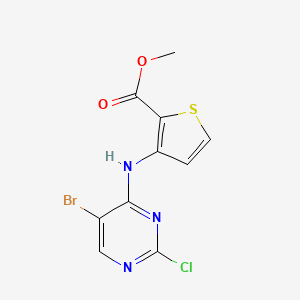
![2-(((3-Methyl-5-oxo-5h-thiazolo[3,2-a]pyrimidin-7-yl)methyl)thio)propanoic acid](/img/structure/B14894805.png)
